4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine

Descripción general

Descripción

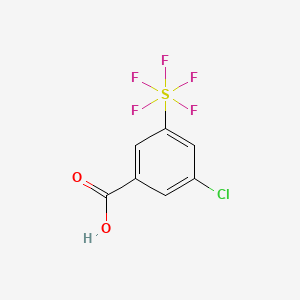

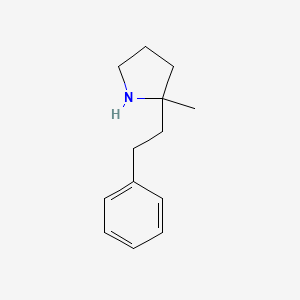

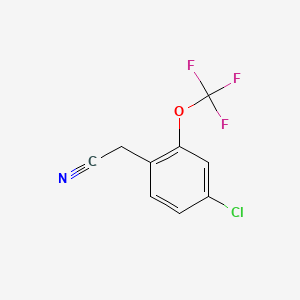

“4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” is a chemical compound with the CAS Number: 1706418-83-8 . It has a molecular weight of 247.65 . The IUPAC name for this compound is 4-chloro-2-fluoro-3-methoxyphenylalanine . It is typically stored at ambient temperature .

Molecular Structure Analysis

The InChI code for “4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” is1S/C10H11ClFNO3/c1-16-9-6 (11)3-2-5 (8 (9)12)4-7 (13)10 (14)15/h2-3,7H,4,13H2,1H3, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” is a solid at room temperature . More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación

Radiopharmaceutical Development

The study of 18F-labeled aromatic amino acids, like 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), highlights the potential of halogenated phenylalanine derivatives in developing radiopharmaceuticals for neurologic and oncologic PET imaging. The novel approach to synthesizing such compounds involves direct nucleophilic fluorination, indicating the potential of 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine in similar applications due to its structural similarity, offering a route for more efficient and possibly more specific radiolabeling techniques suitable for automation and high activity yield production (Wagner, Ermert, & Coenen, 2009).

Molecular Interaction Studies

Investigations into the interactions between L-phenylalanine and substituted 1,4-benzoquinones in aqueous media reveal the significance of halogen substitutions on the aromatic ring of phenylalanine derivatives. These studies show how modifications, akin to those in 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine, affect molecular charge transfer interactions, providing insights into the electronic properties and reactivity of such compounds. This could have implications for understanding the role of similar derivatives in biochemical processes and drug design (Ganesh et al., 2013).

Synthesis of Complex Peptides

The synthesis of indoline-2-carboxylate-embodied dipeptides through the intramolecular dehydrogenative cyclization of phenylalanine derivatives demonstrates the utility of halogenated phenylalanine in peptide synthesis. This methodology, involving Pd-catalyzed C(sp2)-H bond direct functionalization, suggests that compounds like 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine could serve as precursors in the generation of complex peptide-based structures, offering novel routes for the creation of bioactive molecules with potential therapeutic applications (He et al., 2015).

Photocatalytic Applications

Research into the photoinduced, ionic Meerwein arylation of olefins using haloanilines points to the potential of halogenated phenylalanine derivatives in photocatalytic reactions. These findings underscore the utility of such compounds in organic synthesis, particularly in the formation of arylated products under light irradiation. This could lead to the development of new photocatalytic processes involving 4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine for the synthesis of complex organic molecules (Mella et al., 2001).

Safety And Hazards

The safety data sheet for “4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine” indicates that it should not be used for food, drug, pesticide or biocidal product use . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention . In case of inhalation or ingestion, remove to fresh air and drink plenty of water, respectively, and seek medical attention if symptoms occur .

Propiedades

IUPAC Name |

2-amino-3-(4-chloro-2-fluoro-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO3/c1-16-9-6(11)3-2-5(8(9)12)4-7(13)10(14)15/h2-3,7H,4,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFWDJBNASYQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)CC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluoro-3-methoxy-DL-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Bromo-6-cyano-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1530318.png)

![methyl 6-(3,5-dichlorophenyl)-2-[(E)-2-(dimethylamino)vinyl]-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530332.png)